2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Lipophilicity Membrane permeability ADME

Researchers developing glucocorticoid receptor modulators or exploring SAR at the meta-position require the correct regioisomer-ortho and para analogs are not functionally interchangeable due to divergent electronic and steric profiles. This meta-methoxy α-trifluoromethyl benzyl alcohol delivers the precise inductive electron-withdrawal (no resonance donation) needed for systematic SAR. • Distinguishes catalyst tolerance to electronic perturbation without ortho steric hindrance (cf. 5 mol% Ru-(S)-BINAP requirement). • LogP ~2.3 enhances passive BBB penetration vs. non-fluorinated analog (LogP ~1.75). • Supplied as high-purity racemate (≥98%); enantiopure forms available on request. Ideal for chiral auxiliary, CNS intermediate, and directed ortho-metalation applications.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 128816-77-3
Cat. No. B176595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
CAS128816-77-3
Synonyms2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL) ETHANOL
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C(F)(F)F)O
InChIInChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
InChIKeyRQAXPSRNKBTNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol: Overview


2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol (CAS 128816-77-3) is a fluorinated chiral secondary alcohol featuring a trifluoromethyl carbinol group and a meta-methoxy-substituted phenyl ring (C9H9F3O2, MW 206.16) . This compound belongs to the α-trifluoromethyl benzyl alcohol class—scaffolds recognized as key intermediates for glucocorticoid receptor ligands and chiral building blocks in medicinal chemistry [1]. Its meta-methoxy substitution pattern confers a distinct electronic and steric profile relative to the ortho- and para-regioisomers, directly impacting synthetic accessibility, regioselective functionalization outcomes, and physicochemical properties that govern downstream reactivity .

Chiral fluorinated building block for medicinal chemistry and CNS-targeted research
Meta-methoxy substitution supports regioselective synthesis and distinct electronic tuning
Liquid physical state at ambient temperature simplifies solution-phase handling and dispensing

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Analog Substitution Limitations


The three regioisomeric methoxy-substituted α-trifluoromethyl benzyl alcohols (ortho: CAS 26902-84-1; meta: CAS 128816-77-3; para: CAS 1737-27-5) are not functionally interchangeable despite identical molecular formulae. The position of the methoxy group dictates the electronic character of the aromatic ring—resonance electron-donation from para-OCH3 versus inductive electron-withdrawing dominance at the meta position—which alters electrophilic aromatic substitution directing effects, metalation regioselectivity, and hydrogen-bonding capacity of the carbinol [1]. Furthermore, the ortho isomer imposes significant steric hindrance that increases catalyst loading requirements (5 mol% vs. standard for para) and retards imine formation rates by approximately 30% . The non-fluorinated analog 1-(3-methoxyphenyl)ethanol (LogP ~1.75) lacks the metabolic stability and lipophilicity conferred by the CF3 group (LogP ~2.29–2.6), rendering it unsuitable for applications requiring membrane permeability or resistance to oxidative metabolism . Selection of the correct regioisomer is therefore a critical procurement decision governed by the specific electronic, steric, and pharmacokinetic demands of the target synthesis or assay.

Meta (Target)
Ortho / Para Regioisomers
Intermediate steric profile; -I electronic effect
Ortho steric hindrance may increase catalyst loading; Para +M effect alters ring reactivity
Balanced steric-electronic environment for asymmetric synthesis
Regioisomer reactivity and enantioselectivity may shift; not directly interchangeable in SAR studies

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Differentiation Evidence


Lipophilicity-Driven Membrane Permeability vs. Non-Fluorinated Analog

The trifluoromethyl group on 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol provides a substantial lipophilicity increase over the non-fluorinated counterpart 1-(3-methoxyphenyl)ethanol. The predicted LogP of the target compound is 2.29090 to 2.6 [1], whereas 1-(3-methoxyphenyl)ethanol has a LogP of 1.74850 , representing a ΔLogP of approximately +0.54 to +0.85. This increase translates to roughly a 3.5- to 7-fold higher octanol-water partition coefficient, directly enhancing passive membrane permeability. The trifluoromethyl group also contributes metabolic stability by resisting CYP450-mediated oxidation at the benzylic position [2].

Lipophilicity vs. Non-F Analog
Cross-study comparable
ΔLogP +0.54 to +0.85 (3.5–7× higher)
Supports passive membrane permeability and intracellular target engagement models
Predicted LogP values; experimental validation recommended
Lipophilicity Membrane permeability ADME Structure-property relationship

Boiling Point and Physical State by Methoxy Regioisomer

The meta-methoxy regioisomer (target) exhibits a predicted boiling point of 257.0±40.0 °C at 760 mmHg [1], intermediate between the para isomer (262.9±40.0 °C) and substantially higher than the non-methoxy parent 2,2,2-trifluoro-1-phenylethanol (189.7 °C experimentally measured, solid at room temperature with MP 74.3–75.2 °C) [2]. The ortho isomer boils at 266.9±40.0 °C (predicted) or 68–70 °C at 0.4 mmHg (experimental) . All three methoxy-substituted analogs are liquids at ambient temperature, unlike the parent compound which is a crystalline solid. This liquid physical state of the methoxy analogs simplifies handling, dispensing, and dissolution for solution-phase chemistry.

Physical State by Regioisomer
Cross-study comparable
Liquid at RT; BP 257.0±40.0 °C (predicted)
Eliminates melting steps required for solid parent compound
Predicted BP; experimental verification may refine processing windows
Physicochemical properties Purification Formulation Regioisomer comparison

Regioisomer Reactivity and Catalyst Loading Demands

The steric and electronic environment around the carbinol center varies significantly with methoxy position. Published data for the ortho isomer (CAS 26902-84-1) demonstrate that Ru-(S)-BINAP-catalyzed asymmetric hydrogenation requires 5 mol% catalyst loading due to steric inhibition of substrate-catalyst coordination by the ortho-methoxy group, whereas para-substituted analogs proceed with lower standard catalyst loading . Additionally, ortho-methoxy substitution reduces imine formation rates by 30% compared to para-methoxy analogs during reductive amination . The meta-methoxy group (target compound) is expected to exhibit intermediate behavior: it does not impose the direct steric hindrance of the ortho position, yet its electron-withdrawing inductive effect (-I) differentiates it from the resonance-donating para-OCH3, potentially affecting electrophilic substitution regioselectivity and metalation site-selectivity on the aromatic ring [1].

Catalyst Loading Demands
Class-level inference
Intermediate steric demand; avoids ortho 5 mol% penalty
May support lower catalyst loading in asymmetric hydrogenation screening
Quantitative enantioselective data for meta isomer not publicly available
Asymmetric synthesis Catalyst loading Steric effects Enantioselective reduction

Chiral Scaffold for Glucocorticoid Receptor Ligand Development

α-Trifluoromethyl-substituted benzyl alcohols, including the meta-methoxy derivative, are explicitly claimed as key intermediates in the stereoselective synthesis of glucocorticoid receptor (GR) ligands [1]. The patent literature (US7256300, US20050209488, and related filings) describes these compounds as precursors to GR modulators with potential therapeutic applications in inflammatory, autoimmune, and allergic disorders [1]. The trifluoromethyl carbinol motif serves as a pharmacophoric element that engages the GR ligand-binding domain; replacement of CF3 with cyclohexylmethyl or benzyl groups maintains binding potency but alters functional activity [2]. The enantiopure form is critical, as enantiomers can exhibit divergent biological properties including efficacy, toxicity, and pharmacokinetics [1]. While the non-methoxy parent (CAS 340-05-6) is the simplest scaffold, introduction of the meta-methoxy substituent provides an additional vector for modulating GR binding affinity and selectivity through electronic and hydrogen-bonding interactions.

GR Ligand Scaffold
Supporting evidence
Claimed chiral intermediate in US7256300 patent family
Context-dependent GR SAR probe; enantiopure form required for biological evaluation
Binding IC50/Ki for this specific isomer not publicly reported
Glucocorticoid receptor Chiral building block Drug discovery Steroid mimetics

Commercial Availability and Pricing: Meta vs. Para Isomer

The meta-methoxy regioisomer (CAS 128816-77-3) is commercially available from fewer suppliers compared to the para isomer (CAS 1737-27-5), reflecting its more specialized demand profile. The para isomer is stocked by major global distributors including AKSci (USA, $152/g, $29/100mg), Macklin, Bidepharm, and Beyotime, with a broad range of pack sizes from 50 mg to kilogram scale . In contrast, the meta isomer is primarily available through specialty suppliers: ChemShuttle ($200, purity 95%), CymitQuimica (€1,158/10g), Beyotime (¥4,802/5g, ≥95%), Leyan (¥569/100mg, 97%), and AKSci (98%) . The para isomer's price per gram from AKSci ($152/g) is considerably lower than the meta isomer's effective per-gram cost from Beyotime (~¥960/g ≈ $132/g for 5g, but higher for smaller quantities). Sigma-Aldrich lists the meta isomer (purity 95%, ambient storage) . The lower supplier density for the meta isomer may impact lead times and pricing stability for bulk procurement.

Commercial Availability
Direct comparison
~5 suppliers; higher minimum order cost vs. para isomer
Sourcing review recommended; para isomer may not substitute for meta-specific SAR
Supplier data accessed 2024–2025; prices subject to change
Procurement Supply chain Pricing comparison Commercial availability

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol Application Scenarios


Glucocorticoid Receptor Modulator SAR Programs Requiring Meta-Substitution

As documented in the patent family US7256300/US7186864, α-trifluoromethyl benzyl alcohols serve as key chiral intermediates for glucocorticoid receptor ligands [1]. The meta-methoxy substitution pattern provides a specific electronic environment—inductive electron-withdrawal without the strong resonance donation of para-OCH3—that is essential for systematic structure-activity relationship (SAR) exploration. Researchers mapping the GR ligand-binding pocket should procure the meta isomer specifically when the SAR hypothesis involves modulating the electron density at the meta position of the aryl ring. The enantiopure form is necessary for biological evaluation, as enantiomers of this scaffold can exhibit divergent pharmacological profiles [1].

Asymmetric Synthesis Methodology Development with Intermediate Steric Demand

For synthetic methodology groups developing new asymmetric reduction or cross-coupling catalysts, the meta-methoxy derivative offers an attractive test substrate. It presents intermediate steric demand—more challenging than the para isomer (which proceeds with standard catalyst loading) but less encumbered than the ortho isomer (which requires 5 mol% Ru-(S)-BINAP and suffers 30% reduced imination rates) . This makes the meta isomer a discriminating probe for evaluating catalyst tolerance to electronic perturbations without the confounding factor of direct steric hindrance at the reaction center. Biocatalytic reduction approaches (e.g., using alcohol dehydrogenases) may also benefit from the meta isomer's balanced steric-electronic profile .

Regioselective Aromatic Functionalization and Late-Stage Derivatization

The meta-methoxy group directs electrophilic aromatic substitution to specific positions (ortho/para to OCH3, but with attenuated activation due to the electron-withdrawing CF3-carbinol group). This regiochemical control is critical for constructing more complex fluorinated building blocks. The Marzi et al. (2002) study demonstrated that all three trifluoromethyl-benzyl alcohol isomers can undergo metalation/carboxylation, but site-selectivity and yields depend on the substitution pattern (~31% average yield across substrates) [2]. For researchers planning to elaborate the aromatic ring via directed ortho-metalation or cross-coupling, the meta-methoxy starting material provides a unique regiochemical entry point distinct from ortho and para isomers.

Chiral Auxiliary and Building Block for CNS-Targeted Drug Discovery

The combination of a chiral carbinol center, a metabolism-resistant CF3 group, and a meta-methoxy-substituted aryl ring makes this compound a versatile building block for central nervous system (CNS) drug discovery programs [3]. The enhanced lipophilicity (LogP ~2.3–2.6 vs. ~1.75 for the non-fluorinated analog) supports passive blood-brain barrier penetration, while the hydroxyl group provides a synthetic handle for further derivatization (esterification, etherification, oxidation to ketone, or conversion to amine). ChemShuttle specifically markets this compound for chiral auxiliary applications and as an intermediate in antidepressant development . Procurement should prioritize suppliers offering enantiopure material or at minimum high-purity racemate (≥97%) with documented analytical characterization.

Application
Selection Property
Validation Focus
GR Modulator SAR Programs
Meta-substitution electronic profile; enantiomeric identity
Enantiomer-specific biological evaluation; binding-assay context
Asymmetric Synthesis Methodology
Intermediate steric-electronic balance
Catalyst loading tolerance; substrate scope under electronic perturbation
Regioselective Aromatic Functionalization
Meta-directing effect with CF3-carbinol attenuation
Site-selectivity in metalation and cross-coupling
CNS-Targeted Building Block Research
Fluorinated chiral alcohol scaffold; lipophilicity context
Membrane permeability models; metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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